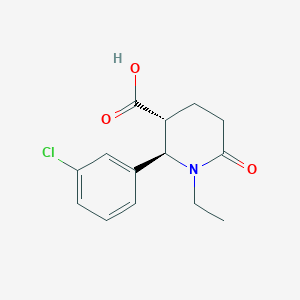

(2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Description

(2R,3R)-2-(3-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid (CAS 1175689-25-4) is a chiral piperidine derivative characterized by a 3-chlorophenyl substituent, an ethyl group at the N1 position, and a carboxylic acid moiety at C3. Its molecular formula is C₁₄H₁₆ClNO₃ (MW 281.73), with a predicted pKa of ~4.06 and moderate lipophilicity (LogP ~2.12) . The compound is classified as an irritant (Xi) due to its reactive carboxylic acid group and chloroaryl substituent .

Properties

IUPAC Name |

(2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c1-2-16-12(17)7-6-11(14(18)19)13(16)9-4-3-5-10(15)8-9/h3-5,8,11,13H,2,6-7H2,1H3,(H,18,19)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUHZKMSZLYMCW-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)C(=O)O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201159109 | |

| Record name | (2R,3R)-2-(3-Chlorophenyl)-1-ethyl-6-oxo-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175689-25-4 | |

| Record name | (2R,3R)-2-(3-Chlorophenyl)-1-ethyl-6-oxo-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1175689-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R)-2-(3-Chlorophenyl)-1-ethyl-6-oxo-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and ethyl acetoacetate.

Formation of Intermediate: The initial step involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide to form an intermediate.

Cyclization: The intermediate undergoes cyclization under acidic conditions to form the piperidine ring.

Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

Large-Scale Condensation: Using large reactors for the initial condensation step to ensure high yield and purity.

Automated Cyclization: Employing automated systems for the cyclization process to maintain consistent reaction conditions.

High-Throughput Chiral Resolution: Utilizing high-throughput chiral resolution techniques to efficiently separate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structure allows it to bind to specific receptors or enzymes, making it a candidate for drug development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act as an analgesic, anti-inflammatory, or neuroprotective agent due to its ability to interact with central nervous system receptors.

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The chlorophenyl group can enhance binding affinity, while the piperidine ring can modulate the compound’s overall activity. The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:

Notes:

Stereochemical Variations

Stereochemistry at C2 and C3 critically impacts bioactivity. For example:

- (2S,3S)-2-(4-Chlorophenyl) analog (CAS unspecified): Enantiomeric configuration may reduce affinity for chiral targets (e.g., enzymes or receptors) due to mismatched spatial orientation .

- (3R,5R,6S)-5-(3-Chlorophenyl) intermediate (CAS unspecified): A related antiviral intermediate with additional substituents demonstrates how stereochemical complexity enhances target specificity .

Modifications at the N1 Position

Replacing the ethyl group with bulkier or polar substituents alters pharmacokinetics:

Notes:

- Ethyl vs. Methyl : The ethyl group in the target compound improves metabolic stability compared to the methyl analog, which may undergo faster oxidative degradation .

Biological Activity

(2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a piperidine derivative with the molecular formula C14H16ClNO3. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

The compound features a piperidine ring substituted with a carboxylic acid group, an ethyl group, and a chlorophenyl moiety. Its molecular weight is approximately 281.74 g/mol. The presence of these functional groups contributes to its chemical reactivity and biological properties.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent:

-

MDM2 Inhibition : The compound has been evaluated for its ability to inhibit MDM2, a protein that negatively regulates the p53 tumor suppressor. In vitro studies demonstrated that it binds to MDM2 with high affinity, exhibiting an IC50 value of around 0.22 μM in inhibiting cell growth in the SJSA-1 cancer cell line .

Compound Binding Affinity (Ki) IC50 (SJSA-1) This compound 2.9 nM 0.22 μM - Pharmacodynamics : In vivo studies showed that oral administration of this compound at 100 mg/kg effectively induced upregulation of MDM2, p53, and p21 proteins within tumor tissues, indicating strong activation of the p53 pathway .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can affect its biological activity. For instance:

- Compounds with different substituents on the piperidine ring or variations in the chlorophenyl group have been synthesized and tested for their effects on MDM2 binding and antiproliferative activity.

Study on Antiproliferative Effects

A study focused on the antiproliferative effects of several derivatives related to this compound found that modifications in the side chains significantly influenced their efficacy against cancer cell lines. Notably, compounds with enhanced lipophilicity showed improved cellular uptake and cytotoxicity .

Comparative Analysis

In comparison to structurally similar compounds:

| Compound Name | Molecular Formula | Antiproliferative Activity (IC50) |

|---|---|---|

| (2R,3R)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | C14H16ClNO3 | 0.15 μM |

| This compound | C14H16ClNO3 | 0.22 μM |

This table illustrates that while both compounds exhibit significant antiproliferative activity, variations in substituents can lead to differences in potency.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of (2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of piperidine precursors and stereoselective functionalization. Microwave-assisted synthesis or reflux conditions (e.g., using toluene as a solvent at 110°C for 12 hours) can enhance reaction efficiency and yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of stereoisomeric byproducts . Reaction stoichiometry and catalyst selection (e.g., chiral catalysts for enantiomeric control) are critical for reproducibility.

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) resolves enantiomers using a hexane/isopropanol mobile phase.

- NMR spectroscopy (¹H and ¹³C) confirms stereochemistry via coupling constants (e.g., vicinal protons on the piperidine ring) and NOE correlations .

- X-ray crystallography (using SHELX software ) provides absolute configuration verification.

Q. What in vitro assays are suitable for initial screening of its biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Test interactions with targets like proteases or kinases using fluorogenic substrates (e.g., Km and IC₅₀ determination).

- Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C isotopes) to assess membrane permeability in cell lines (e.g., Caco-2 for intestinal absorption) .

- Dose-response curves (0.1–100 µM range) in cytotoxicity assays (MTT or resazurin-based) identify therapeutic windows.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-analysis of literature : Compare assay conditions (e.g., buffer pH, incubation time) across studies. For example, activity against a kinase may vary due to Mg²⁺ concentration affecting binding .

- Molecular dynamics simulations : Model ligand-target interactions (e.g., using GROMACS) to identify key binding residues and explain variability .

- Reproducibility testing : Validate results in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Q. What strategies are effective for designing analogs with improved metabolic stability?

- Methodological Answer :

- Isosteric replacement : Substitute the 3-chlorophenyl group with bioisosteres (e.g., 3-fluorophenyl or pyridinyl) to modulate electron density and metabolic oxidation .

- Prodrug derivatization : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance oral bioavailability, followed by in vivo hydrolysis .

- Structure-activity relationship (SAR) analysis : Use computational tools (e.g., Schrödinger’s QikProp) to predict ADME properties of analogs .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., using methanol/water) and refine structures with SHELXL .

- Flack parameter analysis : Determine absolute configuration using datasets with high redundancy (>99% completeness) and low R-factor values (<0.05) .

- Twinned crystal correction : Apply SHELXD for deconvoluting overlapping reflections in cases of pseudo-merohedral twinning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.